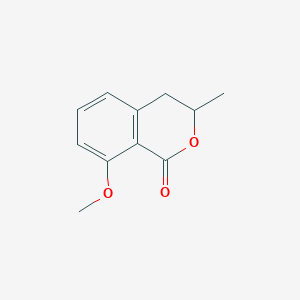

8-Methoxy-3-methylisochroman-1-one

Description

Properties

IUPAC Name |

8-methoxy-3-methyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-6-8-4-3-5-9(13-2)10(8)11(12)14-7/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIDXPPINFIJKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)OC)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Isolation Methodologies, Spectroscopic Characterization, and Biosynthetic Pathways

Methodologies for Isolation from Natural Sources

Isocoumarin (B1212949) compounds are found in a wide array of natural sources, including fungi, plants, and insects. nii.ac.jp The isolation of these compounds from their biological matrices requires carefully optimized extraction and purification protocols to obtain the pure substance for structural analysis and bioactivity studies.

Chromatography is the cornerstone for the purification of isocoumarins like 8-Methoxy-3-methylisochroman-1-one from crude extracts. A multi-step chromatographic approach is often employed to achieve high purity.

Silica (B1680970) Gel Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. For instance, in the isolation of related compounds, extracts are applied to a silica gel column and eluted with a gradient of solvents, typically starting with non-polar solvents like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297). nii.ac.jpresearchgate.net This separates the compounds based on their polarity.

Gel Filtration Chromatography: Following initial separation, techniques like gel filtration chromatography using supports such as Sephadex LH-20 are utilized for further purification. nih.gov This method separates molecules based on their size, effectively removing impurities of different molecular weights.

High-Performance Liquid Chromatography (HPLC): For final purification and to ensure the high purity of the isolated compound, preparative and analytical HPLC are employed. nih.gov Reverse-phase columns (e.g., C18) are common, using solvent systems such as methanol-water gradients. researchgate.net The compound's elution is monitored using a UV detector at specific wavelengths, for example, 267 nm for 6-methoxymellein (B1196672). researchgate.net

The initial step in isolating this compound from its natural source involves extracting the compound from the biological matrix. The choice of extraction method depends on the source material and the chemical properties of the target compound.

Solvent Extraction: Organic solvents are widely used to extract isocoumarins. For example, methanol (B129727) extracts of carrot roots have been used to isolate 6-methoxymellein. nih.gov Acetone is another effective solvent for extracting this compound from minced carrot roots. researchgate.net Following the initial extraction, a liquid-liquid extraction with a solvent like ethyl acetate can be performed to partition the compound of interest into the organic phase, which is then concentrated for further purification. nih.gov A more specific method for related compounds involves alkali saponification to open the lactone ring and increase water solubility, followed by acidification to reform the lactone and subsequent extraction into an organic solvent. acs.orgnih.gov

Boiling Water Extraction and Solid-Phase Extraction (SPE): An alternative to organic solvent extraction is the use of boiling water, which has proven effective for extracting 6-methoxymellein from carrot root samples. researchgate.net This method can offer high recovery rates, with reports of 96–99% after a single extraction. researchgate.net The aqueous extract is then often cleaned up and concentrated using Solid-Phase Extraction (SPE) prior to HPLC analysis. researchgate.net

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules like this compound. Both ¹H and ¹³C NMR, along with 2D NMR experiments (like COSY, HSQC, and HMBC), provide detailed information about the carbon skeleton and the placement of protons and functional groups.

Based on the structure of this compound and data from analogous compounds, the following NMR signals can be predicted. researchgate.netscirp.orgorgsyn.org

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~4.5-4.7 | m | |

| H-4 | ~2.8-3.0 | m | |

| H-5 | ~7.0-7.2 | d | ~8.0 |

| H-6 | ~7.4-7.6 | t | ~8.0 |

| H-7 | ~6.8-7.0 | d | ~8.0 |

| 3-CH₃ | ~1.4-1.6 | d | ~6.5 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~165-170 |

| C-3 | ~75-80 |

| C-4 | ~30-35 |

| C-4a | ~120-125 |

| C-5 | ~115-120 |

| C-6 | ~135-140 |

| C-7 | ~110-115 |

| C-8 | ~160-165 |

| C-8a | ~140-145 |

| 3-CH₃ | ~20-25 |

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to both separate and identify compounds like 6-methoxymellein. nih.gov For this compound (C₁₁H₁₂O₄), the molecular ion peak [M]⁺ would be expected at m/z 208. The fragmentation pattern would likely show characteristic losses, such as the loss of the methyl group (M-15) or the methoxy (B1213986) group (M-31), which helps in confirming the structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

C=O Stretch: A strong absorption band around 1720-1750 cm⁻¹ is characteristic of the lactone (cyclic ester) carbonyl group. orgsyn.org

C-O Stretch: Absorptions corresponding to the C-O-C stretching of the ether and lactone groups would appear in the 1050-1250 cm⁻¹ region. orgsyn.org

Aromatic C=C Stretch: Bands in the region of 1500-1620 cm⁻¹ would indicate the presence of the aromatic ring. orgsyn.org

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching for the methyl and methylene (B1212753) groups would be observed just below 3000 cm⁻¹.

Raman spectroscopy can provide complementary information, particularly for the aromatic ring and C-C backbone vibrations.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

The absolute configuration of chiral molecules, such as this compound, is a critical aspect of their chemical identity. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful, non-destructive method for this purpose. rsc.org These techniques measure the differential absorption of left and right circularly polarized light, which is unique to chiral molecules.

For 3-methylisochroman-1-one derivatives, the stereochemistry at the C-3 chiral center dictates the sign of the observed Cotton effects in the electronic circular dichroism (ECD) spectrum. The (R) and (S) enantiomers are mirror images and thus produce opposite CD spectra. nih.gov For the parent compound, mellein (B22732), the naturally occurring (R)-(-)-mellein exhibits characteristic CD signals that are used as a reference. nih.govresearchgate.net Computational ECD analysis can also be employed to correlate the experimental spectra with the calculated spectra for a proposed structure, thereby confirming the absolute configuration. nih.gov Vibrational Circular Dichroism (VCD) offers a complementary approach, providing detailed structural information by analyzing the vibrational transitions of the molecule. rsc.orgresearchgate.net

The relationship between the absolute configuration and the observed chiroptical properties for mellein-type compounds is well-established, allowing for confident stereochemical assignment.

Table 1: Correlation of Chiroptical Data with Absolute Configuration for Mellein Derivatives This table is a representative summary based on established principles for mellein-type compounds.

| Absolute Configuration | Expected Sign of Key Cotton Effect (CD/ECD) |

|---|---|

| (3R) | Negative |

Biosynthetic Origins and Enzymatic Pathways of this compound

Precursor Identification and Isotopic Tracing Methodologies

Isotopic labeling is a cornerstone technique for elucidating biosynthetic pathways. beilstein-journals.orgnih.gov Feeding experiments using isotopically labeled precursors, such as ¹³C-labeled acetate (¹³CH₃CO₂H) and deuterium-labeled acetate (CD₃CO₂H), have been instrumental in mapping the assembly of the polyketide backbone of mellein. nih.govrsc.org These studies confirm that the carbon skeleton is derived from one acetyl-CoA starter unit and four malonyl-CoA extender units. acs.orgresearchgate.net

The origin of the methyl group at C-3 and the methoxy group at C-8 can be traced using ¹³C- or ³H-labeled L-methionine. L-methionine is converted into S-adenosyl-L-methionine (AdoMet or SAM), the universal biological methyl donor. nih.gov Analysis of the final product via NMR or mass spectrometry reveals the specific incorporation pattern of these isotopes, providing definitive evidence of the precursor molecules. rsc.orgnih.gov This powerful approach connects the final molecular structure back to its fundamental metabolic building blocks. nih.govbiorxiv.org

Enzymatic Catalysis and Associated Gene Cluster Analysis

The biosynthesis of this compound is orchestrated by a series of enzymes encoded by a biosynthetic gene cluster (BGC). nih.govplos.org

The central enzyme responsible for forming the mellein core is a partially reducing iterative Type I polyketide synthase (PR-PKS). nih.govacs.orgnih.gov This large, multifunctional enzyme contains several catalytic domains that work in a programmed sequence:

Acyltransferase (AT): Selects and loads the acetyl-CoA starter and malonyl-CoA extender units onto the enzyme.

Ketosynthase (KS): Catalyzes the Claisen condensation reactions that elongate the polyketide chain.

Ketoreductase (KR): Selectively reduces specific keto groups on the growing polyketide intermediate. In mellein synthesis, the KR domain acts on the diketide and tetraketide intermediates but not others. acs.orgacs.org

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.

Thioesterase (TH) or Product Template (PT) domain: Catalyzes the final cyclization (via an aldol (B89426) condensation) and stereospecific release of the completed (R)-mellein molecule. acs.orgresearchgate.net

Following the synthesis of (R)-mellein by the PKS, a separate enzyme, an O-methyltransferase , catalyzes the final step. This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-8 position of mellein, yielding this compound. nih.gov The genes for this PKS and the modifying methyltransferase are typically located together in the same BGC. nih.gov

Table 2: Key Precursors and Enzymes in the Biosynthesis of this compound

| Biosynthetic Step | Precursor(s) | Key Enzyme(s) |

|---|---|---|

| Polyketide Chain Assembly | 1x Acetyl-CoA, 4x Malonyl-CoA | Partially Reducing Polyketide Synthase (PR-PKS) |

Regulation of Biosynthesis in Producing Organisms

The production of secondary metabolites like this compound in their native organisms, often fungi, is a tightly regulated process. The expression of the biosynthetic gene clusters is not constitutive and is influenced by various internal and external signals. mdpi.com

Environmental factors such as light, pH, and nutrient availability can significantly impact gene expression. mdpi.com For instance, light can act as a signal to induce or inhibit the production of certain polyketides through photoreceptors like the white collar proteins. mdpi.com Furthermore, the synthesis of these compounds is often linked to specific developmental stages of the organism, such as sporulation, or during interactions with other organisms, including symbiotic or pathogenic relationships. nih.govfrontiersin.org In plant-pathogenic fungi, the expression of PKS genes can be strongly upregulated during the infection of a host plant, suggesting a role for the resulting metabolites in the pathogenic process. nih.govplos.org This complex regulatory network ensures that the compound is produced only when it provides a functional benefit to the organism.

Iii. Synthetic Strategies and Methodologies for 8 Methoxy 3 Methylisochroman 1 One and Analogues

Retrosynthetic Analysis of the Isochromanone Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the conceptual disassembly of a target molecule into simpler, commercially available starting materials. ias.ac.in This process helps to identify potential synthetic routes and key bond disconnections. For the isochromanone core, a primary disconnection is typically made at the ester linkage within the lactone ring, leading to a substituted phenylacetic acid derivative. Another key disconnection is at the carbon-carbon bond between the aromatic ring and the side chain bearing the eventual lactone carbonyl. This approach simplifies the target into more manageable precursors and highlights the crucial reactions needed for its construction. ias.ac.in

A common retrosynthetic pathway for an isochromanone, such as 8-methoxy-3-methylisochroman-1-one, involves disconnecting the lactone to reveal a keto-acid intermediate. This intermediate can be further simplified by disconnecting the side chain, leading back to a substituted aromatic compound and a fragment that will form the remainder of the heterocyclic ring. nii.ac.jp

Total Synthesis Approaches to this compound

The total synthesis of this compound has been achieved through various methodologies, often focusing on the efficient construction of the isochromanone ring system. One notable approach involves the reaction of 3,5-dimethoxyhomophthalic anhydride (B1165640) with an appropriate acyl chloride in the presence of a base, followed by regioselective demethylation to yield the desired product. eurjchem.com Another strategy employs a palladium-catalyzed carbonylation and intramolecular O-enolate acylation sequence starting from an appropriately substituted iodoketone. nii.ac.jp This method has proven effective for the synthesis of various isocoumarin (B1212949) compounds. nii.ac.jp

An alternative route to the closely related compound, 8-methoxy-1-tetralone, which can be a precursor to isochromanones, involves a sequence of a Heck reaction, catalytic hydrogenation, and an intramolecular Friedel-Crafts acylation. researchgate.netccsenet.orgrepec.org The strategic use of a bromine substituent can direct the cyclization to the desired position. researchgate.net

The formation of the isochromanone ring is the cornerstone of the synthesis. Several key cyclization reactions are employed to achieve this:

Palladium-Catalyzed Carbonylation-Intramolecular O-Enolate Acylation: This powerful method constructs the isocoumarin framework from an iodoketone precursor under palladium catalysis with carbon monoxide. nii.ac.jp

Acid-Catalyzed Intramolecular Cyclization: The cyclization of a keto-acid intermediate can be promoted by strong acids to form the lactone ring.

Gold-Catalyzed Tandem Reactions: Gold(III) chloride can catalyze a tandem intramolecular exo-dig heterocyclization/enol isomerization/Claisen rearrangement sequence to produce isochromanones with a quaternary center. nih.gov

Asymmetric Cascade O-H Insertion/Aldol (B89426) Cyclization: A bimetallic Rh(II)/chiral N,N'-dioxide-Fe(III) or Sc(III) complex catalyst can be used for the asymmetric synthesis of isochromanone derivatives from ketoacids and diazoketones. nih.govrsc.org

Palladium-Catalyzed Cascade Carbocyclization: This method utilizes alkynes and benzynes to synthesize isochromenones through C-H bond activation. rsc.org

| Cyclization Method | Catalyst/Reagents | Key Features |

| Palladium-Catalyzed Carbonylation | Pd(PPh₃)₂Cl₂, CO, AcONa | Forms isocoumarin ring from iodoketone. nii.ac.jp |

| Gold-Catalyzed Cascade | AuCl₃ | Tandem heterocyclization/isomerization/rearrangement. nih.gov |

| Asymmetric Cascade | Rh(II)/chiral N,N'-dioxide-Fe(III) or Sc(III) | Stereoselective formation of isochromanones. nih.govrsc.org |

| Palladium-Catalyzed Cascade | Palladium catalyst | Involves C-H activation with alkynes and benzynes. rsc.org |

Controlling the stereochemistry at the C3 position is a significant challenge in the synthesis of 3-substituted isochromanones. Several strategies have been developed to address this:

Asymmetric Ortho-Lithiation: This method utilizes a chiral auxiliary to control the stereochemistry during the addition of an electrophile to an aromatic ring. The chiral memory of a preoriented atropisomeric amide axis directs the stereochemical outcome. acs.orgfigshare.comnih.gov

Asymmetric Catalysis: The use of chiral catalysts, such as the bimetallic rhodium/chiral N,N'-dioxide-metal complexes, allows for the direct formation of optically active isochromanone derivatives. nih.gov This approach is highly efficient in creating stereocenters with good to excellent enantioselectivity. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical course of a subsequent reaction. The auxiliary is then removed in a later step.

Protecting groups are essential in multi-step syntheses to mask reactive functional groups and prevent unwanted side reactions. bham.ac.ukjocpr.comorganic-chemistry.orgresearchgate.netwikipedia.org In the synthesis of this compound and its analogues, protecting groups are commonly used for hydroxyl and carbonyl functionalities. nii.ac.jp

Hydroxyl Protecting Groups: The phenolic hydroxyl group at the C8 position is often protected to prevent its interference in reactions targeting other parts of the molecule. Common protecting groups for phenols include methyl ethers or silyl (B83357) ethers like tert-butyldimethylsilyl (TBDPS). nii.ac.jp

Deprotection: The removal of these protecting groups is a critical final step. For instance, a TBDPS group can be removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nii.ac.jp The choice of protecting group is crucial and depends on its stability to the various reaction conditions employed throughout the synthesis. bham.ac.ukorganic-chemistry.orgresearchgate.net An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. bham.ac.ukorganic-chemistry.org

| Protecting Group | Functional Group Protected | Deprotection Reagent |

| tert-Butyldimethylsilyl (TBDPS) | Hydroxyl | Tetrabutylammonium fluoride (TBAF) nii.ac.jp |

| Methyl Ether | Hydroxyl | Boron tribromide (BBr₃) |

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues allows for the exploration of structure-activity relationships. Modifications can be made to the aromatic ring, the substituent at the C3 position, and other positions on the isochromanone core.

Varying the C3-Substituent: By using different Grignard reagents or organolithium compounds in the initial steps, a wide variety of alkyl or aryl groups can be introduced at the C3 position. nii.ac.jp For example, the synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one utilizes pentylmagnesium bromide. nii.ac.jp

Modification of the Aromatic Ring: Introducing different substituents on the aromatic ring can be achieved by starting with appropriately substituted precursors. For instance, the synthesis of 8-C-methylated homoisoflavones starts with 3-C-methylated acetophenones. scirp.orgscirp.org

Formation of Benzo[f]chromene Derivatives: Condensation of 6-methoxy-2-naphthol (B1581671) with various aromatic aldehydes and malononitrile (B47326) can produce a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, which are structurally related to the isochromanone core. nih.gov

Side Chain Elaboration Techniques

The nature of the substituent at the 3-position of the isochromanone core is a critical determinant of its biological activity. Consequently, various synthetic methods have been developed to introduce or modify the side chain at this position. These techniques can be broadly categorized into two main approaches: direct introduction of the desired side chain during the construction of the isochromanone ring and post-synthesis modification of a pre-existing functional group, such as a methyl group.

One of the most common methods for introducing a side chain involves the reaction of a substituted homophthalic anhydride with an appropriate acyl chloride. For instance, the synthesis of 6,8-dimethoxy-3-pentylisocoumarin has been achieved by reacting 3,5-dimethoxyhomophthalic anhydride with hexanoyl chloride. google.comnih.gov This approach allows for the direct installation of various alkyl or aryl side chains, depending on the acyl chloride used. Subsequent regioselective demethylation can then yield the desired 8-hydroxy or 8-methoxy derivatives. google.comnih.gov

Another strategy employs the use of organometallic reagents. A palladium-catalyzed carbonylation trapping with an O-enolate has been used to construct the isocoumarin ring system. bohrium.com In this method, an iodoketone precursor, which can be prepared from an aldehyde and an organometallic reagent like pentylmagnesium bromide, undergoes cyclization to form the 3-substituted isocoumarin. bohrium.com This approach offers a versatile route to a range of 3-alkylisocoumarins.

While the above methods focus on introducing the entire side chain, the elaboration of an existing methyl group at the C3 position presents an alternative and powerful strategy for diversification. C(sp³)–H bond activation is a rapidly developing field in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. Transition-metal-catalyzed C-H activation has been successfully applied to the alkylation of methyl groups on various heterocyclic systems. mdpi.com For example, ruthenium and iridium complexes have been used to catalyze the C-alkylation of methyl heteroarenes with alcohols. mdpi.com Although specific examples for this compound are not extensively reported, the general principles of C-H activation suggest its potential applicability. For instance, the nitrogen atom in 8-methylquinoline (B175542) acts as a directing group, facilitating the cyclometalation and subsequent functionalization of the methyl group. nih.gov A similar directing group effect could be envisaged for the oxygen atoms in the isochromanone scaffold.

The reactivity of the methyl group can also be enhanced by its conversion to a more reactive functional group. For example, the methyl group could potentially be halogenated and then subjected to nucleophilic substitution to introduce a variety of side chains.

Table 1: Selected Methods for Side Chain Introduction in Isochromanone Synthesis

| Method | Precursors | Reagents and Conditions | Resulting Side Chain | Reference |

| Acylation of Homophthalic Anhydride | 3,5-Dimethoxyhomophthalic anhydride, Hexanoyl chloride | 1,1,3,3-tetramethylguanidine, Triethylamine | Pentyl | google.comnih.gov |

| Palladium-Catalyzed Carbonylation | Iodoketone derived from aldehyde and Grignard reagent | Pd-catalyst, CO | Alkyl | bohrium.com |

| C(sp³)–H Alkylation | Methyl heteroarene, Alcohol | Transition metal catalyst (e.g., Ru, Ir) | Extended alkyl chain | mdpi.com |

Combinatorial and Parallel Synthesis Methodologies for Derivative Libraries

The exploration of the structure-activity relationships (SAR) of this compound analogues necessitates the synthesis of large and diverse collections of related compounds. Combinatorial and parallel synthesis have emerged as powerful tools to accelerate this process by enabling the rapid generation of compound libraries. mdpi.com These methodologies can be applied in both solution-phase and solid-phase formats.

Solution-Phase Parallel Synthesis:

Solution-phase synthesis allows for the rapid production of a library of individual compounds in separate reaction vessels. This approach is well-suited for generating focused libraries where each compound can be easily purified and characterized. A notable example is the solution-phase synthesis of a 167-member library of isocoumarins. nih.gov The key to this strategy was the generation of a versatile intermediate, a 4-iodoisocoumarin, which could then be subjected to a variety of palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Heck reactions, to introduce diversity at the 4-position. nih.gov A similar strategy could be envisioned for the synthesis of this compound derivatives, where a common scaffold is functionalized in a parallel manner to create a library of analogues with diverse substituents on the aromatic ring or the side chain.

Solid-Phase Synthesis:

Solid-phase synthesis (SPS) offers significant advantages for combinatorial chemistry, including the simplification of purification and the potential for automation. spirochem.com In SPS, the starting material is attached to an insoluble polymer support, and reagents are added in solution. After each reaction step, excess reagents and by-products can be easily removed by washing the solid support. The "split-and-mix" or "split-and-pool" strategy is a powerful combinatorial technique that can be used in conjunction with SPS to generate very large libraries. rsc.org In this approach, the solid support is divided into portions, each is reacted with a different building block, and then the portions are recombined. This cycle of splitting, reacting, and pooling can be repeated to create a library where each bead of the solid support carries a single, unique compound. While specific applications of solid-phase synthesis for this compound libraries are not widely documented, the general principles are readily adaptable. For example, a suitable homophthalic acid derivative could be anchored to a solid support, and then a variety of acyl chlorides could be used in a parallel or split-and-pool fashion to generate a library of 3-substituted isochromanones.

Table 2: Comparison of Synthesis Methodologies for Derivative Libraries

| Methodology | Key Features | Advantages | Disadvantages | Reference |

| Solution-Phase Parallel Synthesis | Individual reactions in separate vessels. | Easier reaction monitoring and purification of individual compounds. | Lower throughput compared to split-and-pool synthesis. | nih.gov |

| Solid-Phase Synthesis (SPS) | Starting material attached to a solid support. | Simplified purification, potential for automation. | Can be more challenging to monitor reactions on-bead. | spirochem.com |

| Split-and-Pool Synthesis (on solid phase) | Portions of the solid support are split, reacted, and recombined. | Can generate very large and diverse libraries efficiently. | Results in mixtures of compounds that require deconvolution to identify active components. | rsc.org |

The application of these high-throughput synthetic methodologies is crucial for systematically exploring the chemical space around the this compound scaffold. The resulting libraries of compounds can then be screened for biological activity, leading to the identification of lead compounds with improved potency and selectivity.

Mechanistic Investigations of the Biological Interactions of this compound

The isochroman-1-one (B1199216) scaffold is a recurring motif in a variety of natural products exhibiting a wide range of biological activities. The specific compound, this compound, has been identified in microbiological sources and has shown potential in preliminary biological screenings. However, a detailed understanding of its interaction with biological systems at a molecular level remains an area of active investigation. This article delineates the established and prospective methodologies for elucidating the mechanistic underpinnings of this compound's biological effects, while noting that specific experimental data for this compound is limited in publicly accessible scientific literature.

IV. Mechanistic Investigations of Biological Interactions (Excluding Clinical Outcomes, Dosages, and Safety)

Comprehensive mechanistic studies are crucial to understanding the therapeutic potential and molecular basis of a compound's activity. For this compound, while direct and extensive research is not widely published, the methodologies for such investigations are well-established in the broader field of natural product pharmacology.

Identifying the direct molecular targets of a bioactive compound is a foundational step in understanding its mechanism of action. Various in vitro techniques are employed to pinpoint these interactions at the cellular level.

For instance, a common proteomics approach involves treating cultured cells with the compound of interest and comparing the protein expression levels to untreated cells using techniques like mass spectrometry. Differentially expressed proteins can then be identified, suggesting their involvement in the compound's biological effects. Similarly, metabolomics can identify changes in the cellular concentrations of small-molecule metabolites, highlighting affected metabolic pathways. For example, studies on other fungal metabolites have utilized metabolomics to identify potential therapeutic agents. researchgate.net

Table 1: Illustrative Methodologies for Proteomic and Metabolomic Profiling

| Methodology | Description | Potential Insights for this compound |

| Differential Proteomics (e.g., SILAC, iTRAQ, Label-Free Quantification) | Quantitative comparison of protein abundance in treated versus untreated cells. | Identification of proteins whose expression is altered, suggesting they are part of a responsive pathway or a direct target. |

| Affinity Chromatography-Mass Spectrometry | Immobilization of the compound on a solid support to "pull down" interacting proteins from a cell lysate. | Direct identification of proteins that physically bind to this compound. |

| Metabolite Profiling (e.g., GC-MS, LC-MS, NMR) | Comprehensive analysis of endogenous small molecules in response to compound treatment. | Revelation of metabolic pathways (e.g., energy metabolism, lipid synthesis) disrupted by the compound. |

Receptor binding assays are designed to measure the affinity of a ligand (in this case, this compound) for a specific receptor or protein target. These assays are fundamental in confirming direct interactions hypothesized from other screening methods.

Although specific receptor binding data for this compound is not available, these assays would be a logical next step following target identification. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity (Kd), and the kinetics of association and dissociation.

Many drugs exert their effects by modulating the activity of enzymes. Enzymatic assays are therefore critical for determining if a compound acts as an inhibitor or an activator. These studies can also elucidate the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive).

For example, if proteomic studies suggested that this compound affects a particular kinase, enzymatic assays using the purified kinase would be performed. The reaction rate would be measured in the presence of varying concentrations of the compound and the substrate to determine the inhibitory constant (Ki) and the mechanism of inhibition.

Once potential targets are identified, the focus shifts to understanding how the interaction with these targets translates into a cellular response. This involves studying the downstream effects on cellular signaling and gene expression.

A study on a related polyketide, butyrolactone-I, demonstrated that it inhibited the production of inflammatory mediators by suppressing the nuclear factor-κB (NF-κB) signaling pathway in microglial cells. researchgate.net This suggests that a potential mechanism for isochroman-1-one derivatives could involve the modulation of inflammatory signaling cascades. Techniques such as Western blotting, ELISA, and reporter gene assays are commonly used to assess the phosphorylation status of key signaling proteins and the activation of transcription factors.

To gain a comprehensive understanding of the cellular response to a compound, genome-wide changes in gene expression can be analyzed using techniques like microarray analysis and RNA sequencing (RNA-Seq). This transcriptomic data can reveal entire networks of genes that are up- or downregulated, providing a detailed picture of the cellular processes affected.

While no transcriptomic data is currently available for this compound, such an analysis would be invaluable. For example, if the compound induces apoptosis in cancer cells, a transcriptomic analysis could reveal the upregulation of pro-apoptotic genes (e.g., BAX, BAK) and the downregulation of anti-apoptotic genes (e.g., BCL-2).

Table 2: Reported In Vitro Biological Activity of this compound

| Cell Line | Assay Type | Result (IC50) | Reference |

| Mouse Lymphoma (L5178Y) | Cytotoxicity Assay | 13.70 µM | researchgate.net |

| - | Anti-HIV Assay | 69.3 µM | researchgate.net |

Iv. Mechanistic Investigations of Biological Interactions Excluding Clinical Outcomes, Dosages, and Safety

Molecular Mechanisms of Action in Controlled Cellular Models

Cellular Uptake and Subcellular Localization Studies

The specific pathways by which 8-Methoxy-3-methylisochroman-1-one enters cells and its subsequent distribution within subcellular compartments are not yet fully elucidated. Generally, for small molecules with a degree of lipophilicity, passive diffusion across the cell membrane is a primary mechanism of entry. The uptake and accumulation are influenced by the compound's physicochemical properties, such as its octanol-water partition coefficient (LogP), which dictates its ability to traverse the lipid bilayer.

Once inside the cell, the compound's localization to specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) would be governed by further interactions with intracellular components. Techniques such as fluorescence microscopy with a tagged analogue of the compound or cell fractionation followed by high-performance liquid chromatography (HPLC) analysis would be required to definitively map its subcellular distribution. Such studies are critical for understanding where the compound exerts its biological effects.

Influence on Cellular Homeostasis and Stress Response Pathways

The isochroman (B46142) scaffold, present in this compound, is found in numerous natural products that are known to modulate cellular homeostasis and stress response pathways. researchgate.netnih.gov These compounds can influence a variety of cellular processes, including signaling cascades related to oxidative stress, inflammation, and apoptosis.

While direct studies on this compound are limited, research on structurally similar compounds suggests potential mechanisms of action. For instance, some isochroman derivatives have been shown to impact the production of reactive oxygen species (ROS) and modulate the activity of key signaling proteins like kinases and transcription factors involved in cellular stress responses. Further investigation is needed to determine the specific effects of the title compound on these pathways.

Structure-Activity Relationship (SAR) Theoretical Frameworks and Methodologies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. researchgate.netnih.gov For this compound, SAR analyses aim to identify the key molecular features responsible for its biological effects.

Key Structural Features for SAR Analysis:

| Feature | Description | Potential Influence on Activity |

| Isochroman-1-one (B1199216) Core | A bicyclic lactone scaffold. | Provides the fundamental framework for molecular interactions. |

| 8-Methoxy Group | An electron-donating group on the aromatic ring. | Can influence electronic properties and lipophilicity, potentially affecting membrane permeability and target binding. researchgate.net |

| 3-Methyl Group | An alkyl substituent on the lactone ring. | Introduces a stereocenter and can impact the compound's conformation and steric interactions with biological targets. |

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational methods are invaluable for predicting the biological activity of novel compounds and for understanding their interactions with target molecules at an atomic level. nih.gov Molecular docking, a key technique in computational chemistry, can be used to simulate the binding of this compound and its analogues to the active site of a protein. nih.gov These simulations can predict binding affinities and identify crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govjapsonline.com The development of a QSAR model for this compound would involve the synthesis and biological testing of a library of analogues with systematic variations in their physicochemical properties. nih.gov

Parameters Commonly Used in QSAR Models:

| Parameter | Description | Relevance |

| LogP | Octanol-water partition coefficient. | A measure of lipophilicity, which influences cell membrane permeability and bioavailability. |

| Molecular Weight | The mass of the molecule. | Affects diffusion and transport properties. |

| Topological Polar Surface Area (TPSA) | A descriptor of a molecule's polarity. | Relates to hydrogen bonding potential and membrane penetration. |

| Electronic Descriptors | e.g., Hammett constants. | Describe the electron-donating or -withdrawing nature of substituents. |

| Steric Descriptors | e.g., Taft parameters. | Quantify the size and shape of substituents. |

By analyzing these parameters in relation to biological activity, a predictive QSAR model can be constructed to guide the design of new, more potent compounds. youtube.com

Pharmacophore Modeling and Rational Ligand Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. nih.govunina.it A pharmacophore model for this compound would define the spatial relationships between key features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. nih.gov This model can then be used as a template to search large chemical databases for structurally diverse molecules that fit the pharmacophore and are therefore likely to have similar biological activity. youtube.comresearchgate.net

Directed Design of Modified Analogues for Mechanistic Probing

The rational design and synthesis of modified analogues of this compound is a powerful approach for investigating its mechanism of action. By systematically altering specific parts of the molecule, researchers can probe the importance of each functional group for biological activity. For example, the synthesis of analogues lacking the 8-methoxy group or with different substituents at the 3-position would provide valuable insights into the SAR of this class of compounds.

V. Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are indispensable for the separation, purification, and quantification of "8-Methoxy-3-methylisochroman-1-one" from synthetic reaction mixtures or natural product extracts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of isochromanone derivatives due to its high resolution and sensitivity. nih.govmdpi.com The development of a robust HPLC method for "this compound" involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and quantification.

Given the chiral center at the C-3 position, chiral HPLC is particularly important for separating the enantiomers of "this compound". Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, have proven effective for the resolution of racemic mixtures of similar chiral compounds. mdpi.comrsc.org The separation mechanism on these CSPs often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, allowing for the differential retention of the enantiomers.

A typical HPLC method for the analysis of "this compound" might employ a normal-phase or reversed-phase approach. In a reversed-phase setup, a C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of a small amount of acid, such as formic acid, can improve peak shape and resolution.

Table 1: Illustrative HPLC Method Parameters for Chiral Separation of "this compound"

| Parameter | Condition |

| Stationary Phase | Immobilized Amylose-based Chiral Stationary Phase (e.g., CHIRALPAK® series) |

| Mobile Phase | Hexane (B92381)/Isopropanol or Ethanol/Acetonitrile gradients |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 5 - 20 µL |

The development of such methods is crucial for quality control, ensuring the enantiomeric purity of the compound, which can be critical for its biological activity. nih.gov

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like "this compound". GC provides high-resolution separation, while MS offers detailed structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. libretexts.org

For GC analysis, the compound is vaporized and separated on a capillary column, often with a non-polar or medium-polarity stationary phase. The retention index (RI) of the compound, calculated relative to a series of n-alkanes, is a key parameter for its identification. nih.govresearchgate.net While specific retention indices for "this compound" on various columns are not extensively documented in publicly available literature, they can be experimentally determined and added to databases for future reference. nist.govnih.govpherobase.com

In GC-MS, upon elution from the GC column, the molecule is ionized, typically by electron impact (EI), which leads to the formation of a molecular ion (M+) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For "this compound", key fragmentations would be expected to arise from the cleavage of the lactone ring, loss of the methyl group, and cleavage of the methoxy (B1213986) group. whitman.educhemguide.co.ukresearchgate.netmiamioh.edu Analysis of these fragments allows for the confirmation of the compound's structure. For instance, a fragment corresponding to the loss of a propan-1-one group from a related isochromene has been observed. acs.org

Table 2: Predicted Key Mass Fragments for "this compound" in GC-MS (EI)

| m/z (predicted) | Fragment Identity |

| 208 | Molecular Ion [M]+ |

| 193 | [M - CH3]+ |

| 177 | [M - OCH3]+ |

| 150 | [M - C3H6O]+ (from lactone ring cleavage) |

| 121 | [C7H5O2]+ (from aromatic portion) |

Advanced NMR Techniques for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. auremn.org.br Beyond basic 1D ¹H and ¹³C NMR, advanced NMR techniques provide deeper insights into the three-dimensional structure, conformation, and interactions of "this compound". ipb.ptnumberanalytics.comnumberanalytics.comresearchgate.net

Two-dimensional (2D) NMR experiments are routinely used to establish the connectivity of atoms within the "this compound" molecule. youtube.comsdsu.eduepfl.chgithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For "this compound", COSY would show correlations between the methyl protons (at C-3) and the proton at C-3, as well as between the protons of the methylene (B1212753) group at C-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C). It is invaluable for assigning carbon signals based on their attached, and usually already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems. For example, correlations from the methyl protons to C-3 and C-4, and from the methoxy protons to C-8, would definitively place these groups. Key HMBC correlations have been used to elucidate the structures of similar isochromene derivatives. acs.org

In cases of significant spectral overlap or for studying the compound in a complex biological matrix, three-dimensional (3D) NMR techniques can be employed. pnas.orgprotein-nmr.org.uk Experiments like HNCO are typically used for proteins, but analogous 3D experiments can be designed to resolve complex small molecule spectra by spreading the signals into a third dimension. pnas.org

Table 3: Expected Key 2D NMR Correlations for "this compound"

| Proton (¹H) | COSY Correlations | HMBC Correlations |

| H-3 | H-4, CH3-3 | C-1, C-4, C-4a, CH3-3 |

| H-4 | H-3 | C-3, C-4a, C-5, C-8a |

| CH3-3 | H-3 | C-3, C-4 |

| OCH3-8 | - | C-8 |

| H-5 | H-6 | C-4, C-6, C-7, C-8a |

| H-6 | H-5, H-7 | C-5, C-7, C-8 |

| H-7 | H-6 | C-5, C-8, C-8a |

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique for analyzing mixtures and studying non-covalent interactions. rsc.orgresearchgate.net It separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape.

In the context of "this compound", DOSY can be used to:

Assess Purity: A pure sample will exhibit a single diffusion coefficient for all its proton signals. The presence of impurities would be indicated by signals with different diffusion coefficients.

Analyze Complex Mixtures: When isolated from a natural source, "this compound" is often part of a complex mixture. DOSY can help to identify the signals belonging to the target compound without the need for physical separation.

Study Aggregation: DOSY can be used to determine if "this compound" self-associates in solution, which would be indicated by a concentration-dependent change in its diffusion coefficient.

Saturation Transfer Difference (STD) NMR is a ligand-based NMR method used to identify which parts of a small molecule (ligand) are in close contact with a macromolecular receptor, such as a protein. nih.govspringernature.comnih.govacs.orgplu.mx This technique is particularly valuable for screening for binding and for mapping the binding epitope of a ligand.

If "this compound" is being investigated for its interaction with a protein target, STD NMR would be a key experimental approach. The experiment involves irradiating the protein's proton signals. This saturation is transferred to the bound ligand through spin diffusion. When the ligand dissociates, it carries this saturation information, leading to a decrease in the intensity of its NMR signals. The protons of the ligand that are in closest proximity to the protein will show the strongest STD effect.

By analyzing the relative intensities of the STD signals for the different protons of "this compound", a binding epitope map can be generated. This provides crucial information about the orientation of the molecule within the binding pocket of the protein, guiding further drug design and optimization efforts.

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for this compound is not widely available in the surveyed literature, analysis of closely related isocoumarin (B1212949) derivatives illustrates the power of this technique. For instance, the crystal structure of (8-Hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)methyl formate, which shares the core heterocyclic system, has been determined. researchgate.net In the crystal structure of this related molecule, an intramolecular hydrogen bond is observed, and the molecules are linked into a supramolecular framework through C—H⋯O hydrogen bonds and C—H⋯π interactions. researchgate.net

The data obtained from such an analysis is typically presented in a detailed crystallographic information file (CIF), which includes the following parameters:

Table 1: Illustrative Crystallographic Data for a Related Isochromenone Derivative (Data for (8-Hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)methyl formate)

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀O₆ |

| Molecular Weight | 250.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 25.006 (2) |

| b (Å) | 5.0337 (6) |

| c (Å) | 8.5646 (6) |

| Volume (ų) | 1078.05 (17) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 173 |

| Source: ResearchGate researchgate.net |

This type of data would be essential for confirming the planar or non-planar nature of the bicyclic system in this compound, the orientation of the methoxy and methyl groups, and the puckering of the dihydropyrone ring.

Vi. Future Directions and Emerging Research Avenues for 8 Methoxy 3 Methylisochroman 1 One

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

A fundamental area of future research lies in the elucidation of the biosynthetic origins of 8-Methoxy-3-methylisochroman-1-one. Many isochromanones are known to be of microbial origin, often produced as secondary metabolites by fungi and bacteria. The biosynthetic gene clusters (BGCs) responsible for their production, however, are frequently uncharacterized. researchgate.net Future investigations should focus on identifying and characterizing the specific polyketide synthases (PKSs), tailoring enzymes, and regulatory elements involved in the biosynthesis of this compound.

Key research questions to address include:

What is the complete enzymatic cascade leading to the formation of the this compound core structure?

Are there novel enzymes involved in the methylation and other modifications of the isochromanone scaffold?

Can the identified biosynthetic pathway be heterologously expressed in a suitable host for sustainable production and pathway engineering?

The exploration of microorganisms from unique and underexplored environments, such as marine sediments or extremophiles, could lead to the discovery of novel biosynthetic pathways for this compound and its analogs. nih.gov Uncovering these pathways will not only provide fundamental insights into nature's chemical diversity but also offer a platform for biocatalytic synthesis and the generation of novel derivatives.

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, or Stereoselectivity

While synthetic routes to isochromanones exist, the development of more efficient, atom-economical, and stereoselective methods remains a significant goal. Future synthetic endeavors should aim to overcome the limitations of current approaches, such as lengthy reaction sequences, low yields, and the use of hazardous reagents.

Promising strategies for future synthetic development include:

Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective synthesis of the stereocenter at the C-3 position is of paramount importance. This would provide access to enantiomerically pure forms of this compound, which is crucial for understanding its biological activity. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: The application of these technologies can lead to faster reaction times, improved yields, and safer reaction conditions, facilitating the scalable production of the compound. nih.gov

The ultimate goal is to develop synthetic routes that are not only elegant and efficient but also environmentally benign and economically viable, paving the way for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. mdpi.commdpi.com

Advanced Mechanistic Elucidation in More Complex Biological Systems and Pathways

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is a critical area for future research. While preliminary studies may have identified certain biological activities, a deeper understanding of its interactions at the molecular and cellular levels is necessary.

Future research should focus on:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of this compound.

Pathway Analysis: Investigating the impact of the compound on various signaling pathways and cellular processes using systems biology approaches.

In Vivo Studies: Moving beyond in vitro assays to evaluate the compound's efficacy, pharmacokinetics, and pharmacodynamics in relevant animal models of disease.

A thorough understanding of its mechanism of action will be instrumental in guiding its potential therapeutic applications and in the design of more potent and selective analogs.

Application of Machine Learning and Artificial Intelligence in Structure-Function Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerating the discovery and optimization of bioactive compounds like this compound. nih.govnih.govtue.nl These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions that would be challenging for human researchers to discern. rsc.org

Key applications of ML and AI in this context include:

Structure-Activity Relationship (SAR) Modeling: Developing predictive models that can correlate specific structural features of this compound and its analogs with their biological activity. researchgate.net

De Novo Design: Using generative models to design novel isochromanone derivatives with enhanced potency, selectivity, and drug-like properties.

Prediction of ADMET Properties: Employing ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new analogs, thereby reducing the time and cost of preclinical development.

By harnessing the power of AI, researchers can more efficiently navigate the vast chemical space around the this compound scaffold and prioritize the synthesis of the most promising candidates.

Design of Next-Generation Molecular Probes Based on the this compound Scaffold for Research Applications

The unique structure of this compound makes it an attractive scaffold for the development of molecular probes to investigate biological processes. rsc.orgresearchgate.net These probes can be invaluable tools for chemical biology and drug discovery. nih.govnih.gov

Future research in this area should focus on:

Fluorescent Probes: Attaching fluorescent dyes to the isochromanone scaffold to visualize its localization and interactions within living cells.

Affinity-Based Probes: Incorporating reactive groups or photo-crosslinkers to covalently label and identify the protein targets of the compound.

Biotinylated Probes: Conjugating biotin (B1667282) to the scaffold to facilitate the purification and identification of binding partners through avidin-biotin technology.

The development of such molecular probes will not only aid in the mechanistic elucidation of this compound's own biological activity but also provide powerful tools for the broader scientific community to study a range of biological questions.

Q & A

Q. What are the recommended laboratory synthesis and characterization protocols for 8-Methoxy-3-methylisochroman-1-one?

Methodological Answer: Synthesis typically involves cyclization reactions or derivatization of precursor isochromanones. For example, derivatives like 3-(4-methoxyphenyl)isochroman-1-one are synthesized via acid-catalyzed condensation or nucleophilic substitution, followed by purification using column chromatography . Characterization should include:

- Nuclear Magnetic Resonance (NMR): Analyze methoxy (δ ~3.8 ppm) and methyl (δ ~2.1 ppm) proton signals.

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+ for C11H12O4 at m/z 208).

- Infrared (IR) Spectroscopy: Identify carbonyl (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups.

Crystallographic data (e.g., unit cell parameters, space group) from X-ray diffraction can resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Adhere to the following safety measures:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and respiratory protection to avoid inhalation of dust or vapors .

- Spill Management: Use inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination. Decontaminate with ethanol or isopropanol .

- Storage: Keep in airtight containers under inert gas (e.g., nitrogen) at room temperature, away from oxidizing agents .

- Emergency Response: For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

Q. How can initial structural elucidation be performed for novel derivatives of this compound?

Methodological Answer: Combine spectroscopic and computational methods:

- 1D/2D NMR: Use COSY and HMQC to assign proton-carbon correlations, particularly for methoxy and methyl substituents.

- Density Functional Theory (DFT): Optimize molecular geometry and compare calculated IR/NMR spectra with experimental data to validate structures.

- Single-Crystal X-ray Diffraction: Resolve absolute configuration for chiral centers (e.g., R/S enantiomers) using Flack parameters .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: X-ray crystallography provides atomic-level resolution:

- Data Collection: Use a monoclinic crystal system (e.g., space group P21) with a Cu-Kα radiation source (λ = 1.5418 Å) at 180 K to minimize thermal motion .

- Refinement: Apply SHELXL-97 for least-squares refinement. Key parameters include R-factor (<0.05) and displacement parameters (e.g., Uiso for methyl groups ~0.08 Ų) .

- Validation: Check CCDC databases for structural analogs (e.g., isochromanones with substituted phenyl rings) to confirm bond lengths and angles .

Q. What strategies address contradictory bioactivity data in antimicrobial assays?

Methodological Answer: Contradictions may arise from assay conditions or compound stability:

- Replicate Experiments: Perform triplicate assays under standardized conditions (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) .

- Control Groups: Include positive controls (e.g., fluconazole for fungi) and solvent controls (e.g., DMSO) to rule out artifacts.

- Structure-Activity Relationship (SAR) Analysis: Compare bioactivity across derivatives (e.g., methoxy vs. hydroxy substituents) to identify pharmacophores .

- Data Iteration: Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to assess significance and variability .

Q. How should researchers design experiments to evaluate the antioxidant potential of this compound?

Methodological Answer: Focus on mechanistic and in vitro models:

- Nrf2-Keap1 Pathway Assay: Transfect HEK293 cells with ARE-luciferase reporters to measure compound-induced antioxidant response element (ARE) activation. Use siRNA knockdown to confirm Nrf2 dependency .

- ROS Scavenging Assays: Employ DCFH-DA fluorescence in Jurkat cells under H2O2-induced oxidative stress. Normalize data to catalase activity controls.

- In Silico Docking: Use AutoDock Vina to predict binding affinity with Keap1’s Kelch domain (PDB ID: 2FLU). Prioritize derivatives with hydrogen bonds to Arg415 and Ser555 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.